4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one
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Overview
Description
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hexyl group and a 3-oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between cyclohexanone and methyl vinyl ketone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of specific catalysts and optimized reaction conditions can facilitate the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl): Similar structure with different substituents.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl: Contains a hydroxy group instead of a ketone
Uniqueness
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
82254-84-0 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
4-hexyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-14-9-11-16(18)15(12-14)10-8-13(2)17/h14-15H,3-12H2,1-2H3 |
InChI Key |
XIYPWQCBALRUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(=O)C(C1)CCC(=O)C |
Origin of Product |
United States |
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